Hexoprenaline

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Stimulant of adrenergic beta 2 receptors. It is used as a bronchodilator, antiasthmatic agent, and tocolytic agent.

See also: Nylidrin (related); Dobutamine (related); Ritodrine (related) ... View More ...

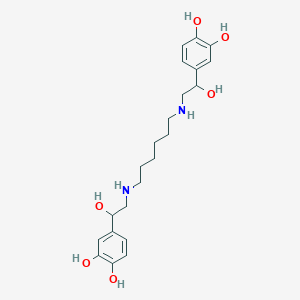

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[2-[6-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]hexylamino]-1-hydroxyethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O6/c25-17-7-5-15(11-19(17)27)21(29)13-23-9-3-1-2-4-10-24-14-22(30)16-6-8-18(26)20(28)12-16/h5-8,11-12,21-30H,1-4,9-10,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLZNBCNGJWPRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CNCCCCCCNCC(C2=CC(=C(C=C2)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048322 | |

| Record name | Hexoprenaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3215-70-1 | |

| Record name | Hexoprenaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3215-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexoprenaline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003215701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexoprenaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexoprenaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXOPRENALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9L6B3W684 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

222-228 | |

| Record name | Hexoprenaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Hexoprenaline's Mechanism of Action: A Deeper Dive Beyond cAMP

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Hexoprenaline, a selective β2-adrenergic receptor agonist, is primarily recognized for its therapeutic effects mediated through the canonical Gs-adenylyl cyclase-cAMP pathway. However, emerging evidence and a broader understanding of G-protein coupled receptor (GPCR) signaling suggest that its mechanism of action is more complex. This technical guide explores the known and potential non-cAMP-mediated signaling pathways of this compound. We will delve into the direct modulation of ion channels and discuss plausible, yet to be fully elucidated, pathways involving β-arrestin, G-protein independent signaling, and biased agonism. This document provides a comprehensive overview of the current state of knowledge, detailed experimental protocols for future investigation, and quantitative data where available, to guide further research into the nuanced pharmacology of this compound.

Introduction

This compound is a sympathomimetic amine used clinically as a tocolytic and bronchodilator. Its therapeutic efficacy has traditionally been attributed to the activation of β2-adrenergic receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation. While the cAMP pathway is undoubtedly central to its action, a growing body of literature on β2-adrenergic receptor signaling reveals a landscape of greater complexity. This includes G-protein independent signaling cascades, the multifaceted role of β-arrestins, and the modulation of various ion channels. Understanding these non-canonical pathways is crucial for a complete comprehension of this compound's pharmacological profile and may open avenues for the development of more targeted therapeutics with improved efficacy and reduced side effects.

This guide will first detail the established non-cAMP mediated mechanism of this compound – the activation of big conductance Ca2+-activated K+ (BKCa) channels. Subsequently, it will explore other potential non-cAMP signaling pathways, providing the theoretical framework and detailed experimental protocols to investigate these for this compound.

Confirmed Non-cAMP Mediated Mechanism of Action: Activation of BKCa Channels

Direct evidence demonstrates that this compound can modulate ion channels independently of the cAMP pathway. A key finding is its ability to activate large conductance Ca2+-activated potassium (BKCa) channels in human myometrial smooth muscle cells.[1] This action contributes to membrane hyperpolarization and subsequent smooth muscle relaxation, a crucial aspect of its tocolytic effect.

Quantitative Data

| Parameter | Value | Cell Type | Reference |

| BKCa Channel Conductance | 158 pS | Human Myometrial Smooth Muscle Cells | [1] |

| Effect of this compound | Increased open probability (Po) of the BKCa channel | Human Myometrial Smooth Muscle Cells | [1] |

| Independence from L-type Ca2+ channels | This compound activates BKCa channels even in the presence of nitrendipine, an L-type Ca2+ channel blocker. | Human Myometrial Smooth Muscle Cells | [1] |

Signaling Pathway Diagram

Experimental Protocol: Whole-Cell Patch-Clamp Analysis of BKCa Channel Activity

This protocol is adapted from the methodology used to identify the effect of this compound on BKCa channels in human myometrial smooth muscle cells.[1]

Objective: To measure the effect of this compound on the open probability and conductance of BKCa channels in isolated smooth muscle cells.

Materials:

-

Isolated human myometrial smooth muscle cells.

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

Microforge for fire-polishing pipettes.

-

Perfusion system.

-

External (bath) solution (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and free Ca2+ buffered to a desired concentration (e.g., 100 nM) (pH adjusted to 7.2 with KOH).

-

This compound stock solution.

-

Nitrendipine (L-type Ca2+ channel blocker).

-

Iberiotoxin (specific BKCa channel blocker).

Procedure:

-

Cell Preparation: Isolate single smooth muscle cells from myometrial tissue using enzymatic digestion (e.g., collagenase and papain) followed by mechanical trituration.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution. Fire-polish the pipette tips.

-

Seal Formation: Approach a single, healthy-looking myocyte with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Voltage-Clamp Protocol: Hold the cell at a holding potential of -60 mV. Apply depolarizing voltage steps (e.g., from -40 mV to +80 mV in 20 mV increments) to elicit outward K+ currents.

-

Data Acquisition: Record the currents during the voltage steps.

-

Drug Application:

-

Establish a stable baseline recording of K+ currents.

-

Perfuse the cell with the external solution containing this compound at the desired concentration.

-

To confirm the involvement of BKCa channels, after the this compound effect is observed, co-apply iberiotoxin. A reduction in the this compound-induced current confirms BKCa channel activity.

-

To test for independence from L-type Ca2+ channels, pre-incubate the cells with nitrendipine before applying this compound.

-

-

Data Analysis:

-

Measure the amplitude of the outward currents at each voltage step before and after drug application.

-

Construct current-voltage (I-V) relationship plots.

-

To determine the open probability (Po) and single-channel conductance, perform single-channel recordings in cell-attached or inside-out patch configurations.

-

Experimental Workflow Diagram:

Plausible Non-cAMP Mediated Signaling Pathways

While direct evidence for this compound is pending, research on β2-adrenergic receptors suggests several other non-cAMP signaling pathways that may be relevant. These are presented here as areas for future investigation.

β-Arrestin-Mediated Signaling and MAPK/ERK Activation

Upon agonist binding, GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. β-arrestins not only desensitize G-protein signaling but also act as scaffolds for various signaling proteins, initiating G-protein-independent signaling cascades. One of the most well-characterized β-arrestin-mediated pathways is the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Signaling Pathway Diagram:

Experimental Protocol: β-Arrestin Recruitment Assay (BRET/FRET)

Objective: To quantify the recruitment of β-arrestin to the β2-adrenergic receptor upon stimulation with this compound.

Principle: Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are proximity-based assays. The β2-adrenergic receptor is tagged with a donor fluorophore/luciferase (e.g., Rluc) and β-arrestin is tagged with an acceptor fluorophore (e.g., YFP). Upon agonist-induced interaction, the donor and acceptor come into close proximity, allowing for energy transfer, which can be measured.

Materials:

-

HEK293 cells (or other suitable cell line).

-

Expression vectors for β2AR-Rluc and β-arrestin-YFP.

-

Cell culture reagents.

-

Transfection reagent.

-

Microplate reader capable of detecting BRET or FRET signals.

-

Coelenterazine h (for BRET).

-

This compound.

-

Isoproterenol (as a positive control).

Procedure:

-

Cell Culture and Transfection: Co-transfect HEK293 cells with the β2AR-Rluc and β-arrestin-YFP constructs.

-

Cell Plating: Plate the transfected cells into a white, 96-well microplate.

-

Agonist Stimulation:

-

Prepare serial dilutions of this compound and isoproterenol.

-

Add the agonist solutions to the wells.

-

-

Signal Detection (BRET):

-

Add coelenterazine h to each well.

-

Immediately measure the luminescence at two wavelengths (e.g., 475 nm for Rluc and 530 nm for YFP).

-

-

Data Analysis:

-

Calculate the BRET ratio (emission at acceptor wavelength / emission at donor wavelength).

-

Plot the BRET ratio against the agonist concentration to generate a dose-response curve.

-

Determine the EC50 and Emax values for this compound and compare them to isoproterenol.

-

Experimental Protocol: MAPK/ERK Activation Assay (Western Blot)

Objective: To determine if this compound induces the phosphorylation of ERK1/2.

Materials:

-

Cells expressing β2-adrenergic receptors (e.g., primary smooth muscle cells or a suitable cell line).

-

Cell culture reagents.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE equipment.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).

-

HRP-conjugated secondary antibody.

-

ECL detection reagent.

-

Chemiluminescence imaging system.

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Treat the cells with various concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).

-

-

Cell Lysis: Lyse the cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the anti-p-ERK primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using ECL reagent and an imaging system.

-

-

Re-probing for Total ERK:

-

Strip the membrane and re-probe with the anti-t-ERK antibody to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK and t-ERK.

-

Normalize the p-ERK signal to the t-ERK signal.

-

Compare the levels of ERK phosphorylation across different treatments.

-

G-Protein Independent Signaling via Src Kinase

Some GPCRs, including the β2-adrenergic receptor, can activate non-receptor tyrosine kinases of the Src family in a G-protein-independent manner. This can be initiated through β-arrestin scaffolding or by direct interaction of the receptor with Src. Activation of Src can then lead to the phosphorylation of a variety of downstream targets, influencing cell growth, differentiation, and migration.

Experimental Protocol: Src Kinase Activation Assay (Western Blot)

Objective: To assess the ability of this compound to induce the phosphorylation of Src kinase.

Procedure: This protocol is similar to the MAPK/ERK activation assay, with the following modifications:

-

Primary Antibodies: Use an antibody that specifically recognizes the phosphorylated (active) form of Src (e.g., anti-phospho-Src Tyr416) and an antibody for total Src.

-

Data Analysis: Normalize the phospho-Src signal to the total Src signal to determine the extent of activation.

Biased Agonism

The concept of biased agonism posits that a ligand can stabilize a specific conformation of a GPCR, leading to the preferential activation of one signaling pathway over another (e.g., G-protein vs. β-arrestin). It is plausible that this compound could act as a biased agonist at the β2-adrenergic receptor. Investigating this requires quantitative comparison of its activity in G-protein-dependent and β-arrestin-dependent pathways.

Experimental Protocol: Quantifying Biased Agonism

Objective: To determine if this compound exhibits biased agonism at the β2-adrenergic receptor.

Procedure:

-

Select Assays for Each Pathway:

-

G-protein pathway: cAMP accumulation assay or a [35S]GTPγS binding assay.

-

β-arrestin pathway: β-arrestin recruitment assay (BRET/FRET).

-

-

Generate Dose-Response Curves: Perform each assay with a range of this compound concentrations and a reference agonist (e.g., isoproterenol).

-

Data Analysis:

-

Calculate the EC50 and Emax for this compound and the reference agonist in each pathway.

-

Calculate a "bias factor" using an appropriate operational model. This quantifies the degree to which this compound preferentially activates one pathway over the other, relative to the reference agonist.

-

Conclusion

The mechanism of action of this compound extends beyond the classical cAMP pathway. There is direct evidence for its modulation of BKCa channels, a non-cAMP-mediated effect contributing to its therapeutic action. Furthermore, the broader understanding of β2-adrenergic receptor pharmacology suggests the high plausibility of other non-cAMP signaling pathways, including those mediated by β-arrestin and Src kinase, as well as the potential for biased agonism. The experimental protocols detailed in this guide provide a roadmap for researchers to further investigate these pathways for this compound. A comprehensive understanding of these nuanced signaling mechanisms will be invaluable for the future development of more refined and effective β2-adrenergic receptor-targeted therapies.

References

Hexoprenaline's Downstream Signaling in Myometrial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular signaling pathways activated by hexoprenaline in myometrial cells. This compound, a selective β2-adrenergic receptor agonist, is a potent tocolytic agent used to suppress premature labor. Understanding its downstream signaling is crucial for the development of novel and more effective tocolytic therapies. This document details the canonical and non-canonical signaling cascades, presents quantitative data from related compounds, and provides detailed experimental protocols for key assays.

Core Signaling Pathways

This compound exerts its relaxant effect on myometrial smooth muscle primarily through the activation of the β2-adrenergic receptor, a Gs protein-coupled receptor. This initiates a well-defined signaling cascade, alongside a more recently identified, context-dependent pathway.

The Canonical Gs-cAMP-PKA Pathway

The primary mechanism of action for this compound in myometrial cells is the activation of the Gs-protein coupled β2-adrenergic receptor. This leads to a cascade of intracellular events culminating in smooth muscle relaxation.

-

Receptor Activation and G-protein Coupling: this compound binds to the β2-adrenergic receptor on the surface of myometrial cells. This conformational change facilitates the coupling and activation of the heterotrimeric Gs protein. The activated Gsα subunit dissociates and binds to adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase, once activated, catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). This results in a significant increase in intracellular cAMP levels.

-

PKA Activation: cAMP acts as a second messenger, binding to the regulatory subunits of protein kinase A (PKA). This binding causes a conformational change that releases the catalytic subunits of PKA in their active form.

-

Phosphorylation of Downstream Targets: Activated PKA phosphorylates several key intracellular proteins that contribute to myometrial relaxation:

-

Phosphorylation of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK. Inactivated MLCK is unable to phosphorylate the myosin light chain, a critical step for the interaction of actin and myosin and subsequent muscle contraction.

-

Modulation of Ion Channels: PKA can phosphorylate and modulate the activity of various ion channels, leading to a decrease in intracellular calcium concentration. This includes promoting the opening of potassium channels, which leads to hyperpolarization and reduced calcium influx through voltage-gated calcium channels.

-

Sequestration of Intracellular Calcium: PKA can phosphorylate phospholamban, a protein that regulates the sarcoplasmic reticulum Ca2+-ATPase (SERCA) pump. This phosphorylation enhances the activity of SERCA, leading to increased sequestration of calcium into the sarcoplasmic reticulum and a reduction in cytosolic calcium levels.

-

Non-Canonical ERK1/2 Signaling Pathway

Recent evidence suggests a novel signaling pathway for β2-adrenergic receptor agonists in myometrial cells that involves the activation of the mitogen-activated protein kinases ERK1/2. This pathway appears to be dependent on the co-expression and potential interaction with the oxytocin receptor.

-

β2-Adrenergic Receptor and Oxytocin Receptor Interaction: In myometrial cells co-expressing both β2-adrenergic and oxytocin receptors, stimulation by a β2-agonist can lead to the activation of Gαq and Protein Kinase C (PKC).

-

PKC-Dependent ERK1/2 Activation: The activation of PKC, in this context, contributes to the phosphorylation and activation of ERK1/2.

-

Role in Cellular Proliferation and Gene Expression: While the precise role of ERK1/2 activation in the context of myometrial relaxation is still under investigation, it is generally associated with cell growth, proliferation, and gene expression, which may have longer-term implications for myometrial function.

Quantitative Data Summary

Direct quantitative data for this compound's effect on downstream signaling molecules in myometrial cells is limited in publicly available literature. The following table summarizes data from studies on other β2-adrenergic agonists and related compounds in myometrial cells to provide a comparative context.

| Parameter | Agonist/Compound | Cell/Tissue Type | Fold Change / Value | Reference |

| cAMP Levels | Isoprenaline and Terbutaline | Human myometrial strips | ~2-fold increase | [1] |

| PKA Activity | 6-Bnz-cAMP (PKA-specific activator) | Human myometrial tissues | 6.8 ± 2.0-fold increase | [2] |

| Intracellular Ca²⁺ | Basal Level | Human myometrial cells | 146 - 153 nM | [3] |

| Intracellular Ca²⁺ | Prostaglandin F2α (contractile agent) | Human myometrial cells | Increase to ~350 nM | [4] |

| Intracellular Ca²⁺ | Oxytocin (contractile agent) | Human myometrial cells | Increase to ~800 nM | [4] |

Note: The provided data serves as an estimate of the expected magnitude of response. Actual values for this compound may vary.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the downstream signaling pathways of this compound in myometrial cells. These protocols are generalized and may require optimization for specific experimental conditions.

cAMP Measurement (Radioimmunoassay)

This protocol describes a competitive radioimmunoassay (RIA) to quantify intracellular cAMP levels.

Materials:

-

Primary human myometrial cells or myometrial tissue

-

This compound or other β2-agonist

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Cell lysis buffer (e.g., 0.1 M HCl)

-

cAMP RIA kit (containing 125I-labeled cAMP, cAMP antibody, and cAMP standards)

-

Gamma counter

Procedure:

-

Cell Culture and Treatment:

-

Culture primary human myometrial cells to near confluency in appropriate media.

-

Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.

-

Stimulate cells with varying concentrations of this compound for a predetermined time (e.g., 10-15 minutes).

-

-

Cell Lysis:

-

Aspirate the medium and lyse the cells by adding ice-cold 0.1 M HCl.

-

Incubate on ice for 10 minutes, then scrape the cells and transfer the lysate to a microfuge tube.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

-

Radioimmunoassay:

-

Follow the specific instructions provided with the commercial cAMP RIA kit.

-

Typically, this involves adding a known amount of 125I-labeled cAMP and a specific cAMP antibody to the cell lysates and a series of cAMP standards.

-

Incubate to allow for competitive binding between the labeled and unlabeled cAMP for the antibody.

-

Precipitate the antibody-bound cAMP and measure the radioactivity using a gamma counter.

-

-

Data Analysis:

-

Generate a standard curve by plotting the radioactivity of the standards against their known cAMP concentrations.

-

Determine the cAMP concentration in the cell lysates by interpolating their radioactivity values on the standard curve.

-

Normalize cAMP levels to total protein concentration in each sample.

-

PKA Activity Assay

This protocol outlines a method to measure PKA activity in myometrial cell or tissue lysates.

Materials:

-

Myometrial cell or tissue lysate

-

PKA activity assay kit (e.g., containing a PKA-specific peptide substrate, ATP, and a phosphospecific antibody)

-

Protein quantification assay (e.g., BCA assay)

-

Microplate reader

Procedure:

-

Lysate Preparation:

-

Homogenize myometrial tissue or lyse cultured myometrial cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to remove cellular debris and determine the protein concentration of the supernatant.

-

-

Kinase Reaction:

-

Follow the instructions of the chosen PKA activity assay kit.

-

Typically, a specific amount of cell lysate is added to a well of a microplate coated with a PKA-specific peptide substrate.

-

The kinase reaction is initiated by adding a solution containing ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 90 minutes) to allow for phosphorylation of the substrate by active PKA in the lysate.

-

-

Detection of Phosphorylation:

-

After the incubation, wash the wells to remove the lysate and ATP.

-

Add a phosphospecific antibody that recognizes the phosphorylated PKA substrate.

-

Incubate to allow antibody binding.

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chromogenic or chemiluminescent substrate and measure the signal using a microplate reader.

-

-

Data Analysis:

-

The measured signal is proportional to the amount of phosphorylated substrate, which reflects the PKA activity in the sample.

-

Compare the PKA activity in this compound-treated samples to untreated controls.

-

Western Blot for Phosphorylated Proteins (e.g., Phospho-MLC)

This protocol details the detection of phosphorylated proteins, such as phosphorylated myosin light chain (pMLC), by Western blotting.

Materials:

-

Myometrial cell or tissue lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody specific for the phosphorylated protein of interest (e.g., anti-pMLC)

-

Primary antibody for the total protein (e.g., anti-MLC) as a loading control

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Sample Preparation and SDS-PAGE:

-

Prepare lysates from myometrial cells treated with or without this compound in a lysis buffer containing phosphatase and protease inhibitors.

-

Determine protein concentration and mix lysates with Laemmli sample buffer.

-

Separate proteins by size using SDS-PAGE.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-pMLC) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

-

Stripping and Re-probing (for loading control):

-

The membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total protein (e.g., anti-MLC) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phosphorylated protein band to the intensity of the total protein band.

-

Intracellular Calcium Imaging using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentrations using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Primary human myometrial cells cultured on glass coverslips

-

Fura-2 AM

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Cell Loading:

-

Prepare a Fura-2 AM loading solution in HBS (e.g., 2-5 µM Fura-2 AM and 0.02% Pluronic F-127).

-

Incubate the myometrial cells on coverslips with the loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells with HBS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for at least 30 minutes.

-

-

Imaging:

-

Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

-

Continuously perfuse the cells with HBS.

-

Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm and collecting the emission at ~510 nm.

-

Stimulate the cells by adding this compound to the perfusion buffer.

-

Continue to acquire images to record the changes in fluorescence intensity.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for individual cells or regions of interest over time.

-

The F340/F380 ratio is proportional to the intracellular calcium concentration.

-

The system can be calibrated using ionophores and solutions of known calcium concentrations to convert the ratio values to absolute calcium concentrations.

-

This technical guide provides a comprehensive overview of the downstream signaling pathways of this compound in myometrial cells, supported by relevant data and detailed experimental protocols. This information is intended to serve as a valuable resource for researchers and professionals in the field of reproductive biology and drug development, facilitating further investigation into the mechanisms of tocolysis and the development of improved therapies for preterm labor.

References

- 1. Changes in intracellular free calcium in isolated myometrial cells: role of extracellular and intracellular calcium and possible involvement of guanine nucleotide-sensitive proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential impact of acute and prolonged cAMP agonist exposure on protein kinase A activation and human myometrium contractile activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of intracellular free calcium in human myometrial cells by prostaglandin F2 alpha: comparison with oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin E2 activates phospholipase C and elevates intracellular calcium in cultured myometrial cells: involvement of EP1 and EP3 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

Hexoprenaline: A Comprehensive Technical Guide to its Pharmacokinetics and Biotransformation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexoprenaline is a selective beta-2 adrenergic receptor agonist that has been utilized clinically as a bronchodilator for the management of asthma and as a tocolytic agent to suppress premature labor.[1] Its therapeutic effects are mediated through the stimulation of beta-2 adrenergic receptors, leading to smooth muscle relaxation in the bronchi and uterus.[2] A thorough understanding of the pharmacokinetic and biotransformation profile of this compound is critical for its optimal therapeutic use and for the development of new drug delivery systems and formulations. This technical guide provides an in-depth overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, along with detailed experimental methodologies and relevant physiological pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound, like other beta-2 agonists, is characterized by rapid absorption following inhalation and intravenous administration, a short plasma half-life, and extensive metabolism.[2][3] While specific quantitative data for this compound is limited in publicly available literature, the general pharmacokinetic properties of this class of drugs provide a framework for understanding its disposition in the body.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Following intravenous administration, this compound enters the systemic circulation immediately.[2] After inhalation, it is rapidly absorbed through the lungs. Oral administration of beta-2 agonists generally leads to good absorption from the gastrointestinal tract; however, the systemic bioavailability is often low due to significant first-pass metabolism, primarily through sulfation in the gut wall and liver.

-

Distribution: Plasma protein binding of most beta-2 agonists is considered to be negligible. These compounds distribute extensively into extravascular tissues.

-

Metabolism: The primary route of metabolism for catecholamines like this compound is O-methylation by the enzyme catechol-O-methyltransferase (COMT). Additionally, for orally administered beta-2 agonists, sulfation is a major metabolic pathway. Glucuronidation may also play a role in the metabolism of catecholamines. The liver is the principal site of this compound metabolism.

-

Excretion: After intravenous administration, the primary route of elimination for beta-2 agonists is renal excretion of the unchanged drug. Following oral administration, the majority of the drug is eliminated as metabolites. The primary route of excretion for this compound is via the urine.

Quantitative Pharmacokinetic Parameters

Specific quantitative pharmacokinetic parameters for this compound are not widely reported in recent literature. The following table summarizes the available information and provides context with data from other beta-2 agonists.

| Parameter | This compound | Fenoterol (Inhaled) | Tulobuterol (Inhaled) |

| Bioavailability (Oral) | Low (expected) | Low | - |

| Tmax (Inhaled) | Rapid | ~0.25 hr | 0.8 - 1.5 hr |

| Cmax (Inhaled) | Dose-dependent | Low | Dose-dependent |

| Elimination Half-life (t½) | Short | Biphasic: ~3 hr (initial), ~11 hr (terminal) | ~3-4 hr |

| Primary Metabolism | O-methylation (COMT) | Sulfation | - |

| Primary Excretion Route | Renal | Renal and Fecal | Renal |

Data for Fenoterol and Tulobuterol are provided for comparative purposes as representative beta-2 agonists.

Biotransformation

The biotransformation of this compound, a catecholamine derivative, is expected to proceed through pathways common to endogenous and exogenous catecholamines. The primary enzymatic reactions involved are O-methylation, sulfation, and glucuronidation.

Key Metabolic Pathways

-

O-Methylation: This reaction is catalyzed by catechol-O-methyltransferase (COMT) and involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the catechol hydroxyl groups of this compound. This is a major pathway for the inactivation of circulating catecholamines.

-

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of this compound. For orally administered beta-2 agonists, sulfation is a significant contributor to first-pass metabolism.

-

Glucuronidation: UDP-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to the hydroxyl groups of this compound, increasing its water solubility and facilitating its excretion.

Signaling Pathway

This compound exerts its pharmacological effects by acting as a selective agonist at beta-2 adrenergic receptors, which are G-protein coupled receptors.

Caption: this compound signaling pathway.

The binding of this compound to the beta-2 adrenergic receptor activates a stimulatory G-protein (Gs), which in turn activates the enzyme adenylate cyclase. Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, ultimately resulting in the relaxation of smooth muscle.

Experimental Protocols

Representative LC-MS/MS Method for this compound Quantification in Human Plasma

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., a deuterated analog of this compound).

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

-

Hypothetical this compound transition: [M+H]+ → fragment ion

-

Hypothetical Internal Standard transition: [M+H]+ → fragment ion

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies should be optimized for maximum sensitivity.

4. Method Validation

The method should be validated according to regulatory guidelines, including assessment of:

-

Selectivity and specificity

-

Linearity and range

-

Accuracy and precision (intra- and inter-day)

-

Matrix effect

-

Recovery

-

Stability (freeze-thaw, short-term, long-term)

Workflow for a Clinical Pharmacokinetic Study

Caption: Clinical pharmacokinetic study workflow.

Conclusion

This technical guide consolidates the available information on the pharmacokinetics and biotransformation of this compound. While specific quantitative data for this compound remains sparse, a clear understanding of its ADME properties can be inferred from its classification as a catecholamine and a beta-2 adrenergic agonist. The primary metabolic pathways are anticipated to be O-methylation by COMT, with contributions from sulfation and glucuronidation. The provided representative experimental protocols offer a robust framework for future pharmacokinetic studies to further elucidate the disposition of this drug. A more comprehensive characterization of this compound's pharmacokinetic profile and its metabolites would be invaluable for optimizing its therapeutic application and for the development of novel drug delivery strategies.

References

- 1. This compound: a review of its pharmacological properties and therapeutic efficacy with particular reference to asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 3. Clinical pharmacokinetics of beta-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Identification and characterization of Hexoprenaline metabolites

An In-depth Technical Guide to the Identification and Characterization of Hexoprenaline Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the metabolism of this compound, a selective beta-2 adrenergic receptor agonist. Due to the limited number of publicly available studies specifically detailing the full metabolic profile of this compound, this guide synthesizes information from related catecholamine metabolism research and analytical methodologies to present a scientifically grounded projection of its biotransformation.

Introduction to this compound Metabolism

This compound, a catecholamine derivative, is primarily used as a bronchodilator for the treatment of asthma and as a tocolytic agent to suppress premature labor.[1][2] Like other catecholamines, its chemical structure, which features a catechol ring (a benzene ring with two adjacent hydroxyl groups), is a primary target for metabolic enzymes. The metabolic fate of this compound is crucial for understanding its pharmacokinetic profile, duration of action, and potential drug-drug interactions.

Initial investigations have suggested that this compound is metabolized in the liver and subsequently excreted through the kidneys.[3] Key metabolic pathways for catecholamines involve O-methylation, glucuronidation, and sulfation.

Predicted Metabolic Pathways of this compound

Based on the metabolism of structurally similar catecholamines, the biotransformation of this compound is expected to proceed through Phase I and Phase II reactions.

Phase I Metabolism: O-Methylation

The primary Phase I metabolic pathway for catecholamines is O-methylation, catalyzed by the enzyme Catechol-O-methyltransferase (COMT).[4] This process involves the transfer of a methyl group to one of the hydroxyl groups on the catechol ring. It has been suggested that this compound undergoes slow O-methylation, and the resulting initial 3-O-methyl metabolite may retain bronchodilator activity.[5]

Given the symmetrical nature of the this compound molecule, with two catechol moieties, both mono- and di-O-methylated metabolites are possible.

Phase II Metabolism: Conjugation Reactions

Following Phase I metabolism, or directly acting on the parent drug, Phase II conjugation reactions increase the water solubility of the compounds, facilitating their renal excretion. For this compound, the principal Phase II pathways are predicted to be glucuronidation and sulfation.

-

Glucuronidation: This involves the attachment of glucuronic acid to the hydroxyl groups of the parent drug or its O-methylated metabolites.

-

Sulfation: This pathway involves the conjugation of a sulfonate group to the hydroxyl moieties.

Studies on similar compounds suggest that excretion mainly occurs through the urine in the form of sulfates and glucuronides of the mono- and di-3-O-methyl derivatives.

Experimental Protocols for Metabolite Identification and Characterization

The identification and characterization of this compound metabolites would require a combination of in vitro and in vivo studies, followed by advanced analytical techniques.

In Vitro Metabolism Studies

-

Liver Microsomes: Incubation of this compound with human liver microsomes in the presence of co-factors like NADPH (for Phase I) and UDPGA (for Phase II glucuronidation) can be used to identify the primary metabolites formed by hepatic enzymes.

-

S9 Fraction: The S9 fraction, which contains both microsomal and cytosolic enzymes, can provide a more complete picture of hepatic metabolism, including sulfation.

-

Recombinant Enzymes: Using specific recombinant COMT and UGT enzymes can help to definitively identify the enzymes responsible for the formation of specific metabolites.

In Vivo Studies

-

Animal Models: Administration of this compound to animal models such as rats, followed by the collection of urine and plasma samples, is a common approach to study in vivo metabolism.

-

Human Studies: Analysis of urine and plasma samples from individuals administered this compound would provide the most relevant data on its metabolism in humans.

Analytical Methodologies

The detection and structural elucidation of this compound and its metabolites in biological matrices typically involve a combination of chromatographic separation and mass spectrometric detection.

Sample Preparation: Biological samples (urine, plasma) require a sample preparation step to remove interferences and concentrate the analytes. Solid-phase extraction (SPE) is a commonly used technique for catecholamines and their metabolites.

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the parent drug from its various metabolites.

Mass Spectrometric Detection and Characterization: Tandem mass spectrometry (MS/MS) is a powerful tool for the identification and structural characterization of drug metabolites. By analyzing the fragmentation patterns of the parent drug and its metabolites, the sites of metabolic modification can be determined.

Quantitative Analysis of this compound Metabolites

| Analyte | Predicted Metabolite Structure | Biological Matrix | Analytical Technique | Limit of Quantification (LOQ) Goal |

| This compound | Parent Drug | Urine, Plasma | LC-MS/MS | Low ng/mL |

| Mono-O-methyl this compound | One catechol -OH methylated | Urine, Plasma | LC-MS/MS | Low ng/mL |

| Di-O-methyl this compound | Both catechol -OHs methylated | Urine, Plasma | LC-MS/MS | Low ng/mL |

| This compound Glucuronide | Glucuronic acid conjugated to -OH | Urine | LC-MS/MS with hydrolysis | Low ng/mL |

| O-methyl this compound Glucuronide | Glucuronic acid conjugated to -OH of methylated metabolite | Urine | LC-MS/MS with hydrolysis | Low ng/mL |

| This compound Sulfate | Sulfate conjugated to -OH | Urine | LC-MS/MS | Low ng/mL |

| O-methyl this compound Sulfate | Sulfate conjugated to -OH of methylated metabolite | Urine | LC-MS/MS | Low ng/mL |

Visualizing Metabolic Pathways and Workflows

To aid in the understanding of the predicted metabolic pathways and experimental workflows, the following diagrams are provided.

References

- 1. thekingsleyclinic.com [thekingsleyclinic.com]

- 2. [this compound--a new tocolytic for treatment of premature labor] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

An In-Depth Technical Guide to the Bronchodilatory Properties of Hexoprenaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexoprenaline is a selective beta-2 adrenergic receptor agonist recognized for its efficacy as a bronchodilator in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] This technical guide provides a comprehensive overview of the fundamental pharmacological properties of this compound that underpin its therapeutic action. It delves into its mechanism of action, receptor selectivity, and the key experimental protocols used to elucidate its bronchodilatory effects. Quantitative data from preclinical and clinical studies are presented to offer a comparative perspective on its potency and efficacy.

Mechanism of Action: The cAMP-Dependent Pathway

This compound exerts its bronchodilatory effect by selectively stimulating beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchial airways.[2][4] This interaction initiates a cascade of intracellular events, as depicted in the signaling pathway below.

Binding of this compound to the beta-2 adrenergic receptor, a G-protein-coupled receptor (GPCR), leads to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light-chain kinase. This cascade of events ultimately results in the relaxation of the bronchial smooth muscle, leading to bronchodilation and relief from bronchospasm.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the potency and selectivity of this compound from in vitro studies.

Table 1: Relative Potency of this compound in Guinea Pig Tissues

| Tissue | Receptor Type | Relative Potency (Isoprenaline = 100) | Reference |

| Trachea | Beta-2 | 219 | |

| Hind limb blood vessels | Beta-2 | 110 | |

| Uterus | Beta-2 | 76 | |

| Atria | Beta-1 | 3.3 | |

| Ileum | Beta-1 | 1.0 |

This data demonstrates the functional selectivity of this compound for beta-2 adrenergic receptors, which are abundant in tracheal smooth muscle, over beta-1 adrenergic receptors found in cardiac tissue.

Table 2: Comparative Efficacy of Inhaled this compound and Salbutamol in Patients with Asthma and Chronic Bronchitis

| Parameter | This compound (200 µg) | This compound (400 µg) | Salbutamol (200 µg) | Reference |

| Mean % Increase in FEV1 | Similar to Salbutamol | Similar to Salbutamol | Similar to this compound |

This clinical study highlights that this compound aerosol is a safe and effective bronchodilator, with an efficacy comparable to that of salbutamol at the tested doses. Another study comparing 200 µg of carbuterol to 200 µg of this compound in asthmatic patients found that carbuterol had a significantly longer duration of action in terms of vital capacity and forced expiratory volume in one second (FEV1).

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the bronchodilatory properties of this compound.

Isolated Guinea Pig Tracheal Ring Assay

This in vitro functional assay is a standard method for evaluating the relaxant effects of bronchodilators on airway smooth muscle.

Beta-2 Adrenergic Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the beta-2 adrenergic receptor.

In Vivo Bronchoprotection Assay in Guinea Pigs

This in vivo model assesses the ability of a compound to protect against induced bronchoconstriction.

Conclusion

This compound is a well-characterized selective beta-2 adrenergic receptor agonist with proven bronchodilatory effects. Its mechanism of action via the cAMP signaling pathway is a cornerstone of its therapeutic utility in obstructive airway diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and novel bronchodilator candidates. While direct comparative studies show its efficacy is similar to other established beta-2 agonists like salbutamol, further research to delineate its complete pharmacokinetic and pharmacodynamic profile will continue to be of value to the respiratory research community.

References

Hexoprenaline's In Vitro Impact on Phosphodiesterase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexoprenaline, a selective beta-2 adrenergic receptor agonist, is primarily recognized for its bronchodilatory and tocolytic effects. Its mechanism of action is well-established to involve the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This technical guide delves into the in vitro interaction between this compound and phosphodiesterase (PDE) enzymes, the key regulators of cyclic nucleotide degradation. A thorough review of existing literature indicates that the primary effect of this compound on the cAMP signaling cascade is the pronounced activation of its synthesis, rather than a direct inhibition of its degradation by phosphodiesterases. While long-term exposure to beta-2 agonists can induce regulatory changes in PDE expression in cellular systems, there is a lack of evidence for a direct, acute inhibitory effect of this compound on isolated phosphodiesterase enzymes in vitro. This guide provides a detailed overview of this compound's established signaling pathway, clarifies its relationship with PDE activity, and presents standardized in vitro protocols for assessing phosphodiesterase activity, which could be employed to further investigate novel compounds or specific PDE isoforms.

Introduction: The Central Role of the cAMP Pathway

Cyclic AMP is a ubiquitous second messenger that mediates a wide array of physiological responses, including smooth muscle relaxation, cardiac muscle contraction, and inflammatory responses.[1] The intracellular concentration of cAMP is tightly regulated by a balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs).[2] Beta-2 adrenergic agonists, such as this compound, are designed to modulate this pathway by activating adenylyl cyclase.[1]

This compound's Primary Mechanism of Action: Adenylyl Cyclase Stimulation

This compound exerts its therapeutic effects by binding to and activating beta-2 adrenergic receptors, which are G-protein coupled receptors.[1] This binding initiates a conformational change in the receptor, leading to the activation of the associated stimulatory G-protein (Gs). The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.[3] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium and smooth muscle relaxation.

The Indirect Relationship between this compound and Phosphodiesterase Activity

Phosphodiesterases are a superfamily of enzymes that hydrolyze the 3',5'-phosphodiester bond of cAMP and/or cyclic guanosine monophosphate (cGMP), thereby terminating their signaling. Given that this compound increases cAMP levels, the activity of PDEs is inherently linked to its overall effect. However, the nature of this relationship appears to be indirect in an acute in vitro setting.

A comprehensive review of the scientific literature reveals no direct evidence to suggest that this compound acts as a direct inhibitor of phosphodiesterase enzymes in vitro. Studies on beta-2 agonists and PDE activity often focus on the cellular consequences of prolonged receptor stimulation. For instance, some research indicates that long-term exposure of cells to beta-2 agonists can lead to an upregulation of certain PDE isoforms, such as PDE4, as a compensatory mechanism to counteract the elevated cAMP levels. This is a cellular adaptation and does not imply a direct enzymatic inhibition by the drug itself.

Therefore, in an in vitro assay with isolated PDE enzymes, it is not expected that the addition of this compound would directly inhibit their catalytic activity. The primary in vitro effect of this compound is the significant increase in the substrate (cAMP) for PDEs.

Quantitative Data Summary

As there is no available quantitative data on the direct inhibition of phosphodiesterase activity by this compound in vitro (e.g., IC50 or Ki values), a data table for this specific interaction cannot be provided. The table below summarizes the known pharmacological actions of this compound.

| Parameter | Description | Value/Effect |

| Drug Class | Selective Beta-2 Adrenergic Agonist | - |

| Primary Target | Beta-2 Adrenergic Receptor | Agonist |

| Primary Effector | Adenylyl Cyclase | Activator |

| Second Messenger | Cyclic AMP (cAMP) | Increased intracellular concentration |

| Downstream Effect | Protein Kinase A (PKA) Activation | Leads to smooth muscle relaxation |

| Direct PDE Inhibition | In vitro effect on isolated PDE enzymes | No evidence of direct inhibition |

Experimental Protocols for In Vitro Phosphodiesterase Activity Assays

To facilitate further research into the potential interactions of compounds with phosphodiesterase enzymes, detailed methodologies for common in vitro PDE activity assays are provided below. These protocols can be adapted to screen for PDE inhibitors and to characterize their potency and selectivity.

Colorimetric PDE Activity Assay

This assay is based on the principle that PDE cleaves cAMP or cGMP to its corresponding 5'-monophosphate. A 5'-nucleotidase is then used to convert the 5'-monophosphate into a nucleoside and inorganic phosphate. The released phosphate is quantified using a malachite green-based reagent.

Materials:

-

Purified Phosphodiesterase Enzyme

-

PDE Assay Buffer (e.g., Tris-HCl buffer with MgCl2)

-

cAMP or cGMP substrate

-

5'-Nucleotidase

-

Phosphate Standard

-

Green Assay Reagent (Malachite Green-based)

-

Test compound (e.g., this compound) and a known PDE inhibitor (positive control, e.g., IBMX)

-

Microplate (96-well)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound and the positive control in PDE Assay Buffer. Prepare a phosphate standard curve.

-

Reaction Setup: In a 96-well microplate, add the following to each well:

-

PDE Assay Buffer

-

Test compound or vehicle control

-

Purified PDE enzyme

-

-

Pre-incubation: Incubate the plate at the desired temperature (e.g., 30°C or 37°C) for 10-15 minutes.

-

Initiate Reaction: Add the cAMP or cGMP substrate to each well to start the reaction.

-

Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at the reaction temperature.

-

Add 5'-Nucleotidase: Add 5'-nucleotidase to each well and incubate for an additional 10-20 minutes to convert the 5'-monophosphate to a nucleoside and phosphate.

-

Color Development: Add the Green Assay Reagent to each well to detect the released phosphate. Incubate at room temperature for 15-30 minutes for color to develop.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.

-

Data Analysis: Calculate the amount of phosphate released from the standard curve. Determine the percentage of PDE inhibition for each concentration of the test compound and calculate the IC50 value.

Radiometric PDE Activity Assay

This highly sensitive assay measures the conversion of radiolabeled cAMP or cGMP to its corresponding 5'-monophosphate.

Materials:

-

Purified Phosphodiesterase Enzyme

-

Assay Buffer (e.g., Tris-HCl with MgCl2)

-

[³H]-cAMP or [³H]-cGMP

-

Unlabeled cAMP or cGMP

-

Snake venom (containing 5'-nucleotidase)

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation vials

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, test compound or vehicle, and purified PDE enzyme.

-

Pre-incubation: Incubate the mixture for 10-15 minutes at the desired temperature.

-

Initiate Reaction: Add a mixture of [³H]-cAMP (or [³H]-cGMP) and unlabeled cAMP (or cGMP) to start the reaction.

-

Incubation: Incubate for a defined time at the reaction temperature.

-

Terminate Reaction: Stop the reaction by boiling the tubes for 1-2 minutes.

-

Convert to Adenosine/Guanosine: Cool the tubes and add snake venom to convert the [³H]-5'-AMP (or [³H]-5'-GMP) to [³H]-adenosine (or [³H]-guanosine). Incubate for 10-15 minutes.

-

Separate Products: Add a slurry of the anion-exchange resin to bind the unreacted [³H]-cAMP (or [³H]-cGMP). Centrifuge the tubes.

-

Quantify Product: Transfer an aliquot of the supernatant (containing the [³H]-adenosine or [³H]-guanosine) to a scintillation vial with scintillation fluid.

-

Measurement: Count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the amount of product formed and determine the PDE activity and the inhibitory effect of the test compound.

Luminescent PDE Activity Assay

This is a high-throughput method that measures the amount of cAMP or cGMP remaining after the PDE reaction. The remaining cyclic nucleotide is used in a subsequent kinase reaction that depletes ATP, and the remaining ATP is quantified using a luciferase-luciferin reaction.

Materials:

-

Purified Phosphodiesterase Enzyme

-

Assay Buffer

-

cAMP or cGMP substrate

-

Test compound and positive control

-

Termination/Detection Reagents (containing a kinase, its substrate, and ATP)

-

Luminescent ATP detection reagent (e.g., Luciferase/Luciferin)

-

Opaque-walled microplate (96- or 384-well)

-

Luminometer

Procedure:

-

PDE Reaction: In an opaque-walled microplate, add the assay buffer, test compound or vehicle, purified PDE enzyme, and cAMP or cGMP substrate.

-

Incubation: Incubate at room temperature for a defined period.

-

Terminate and Detect: Add the termination/detection reagents. This stops the PDE reaction and initiates the kinase reaction. Incubate as recommended by the assay kit manufacturer.

-

Measure Luminescence: Add the luminescent ATP detection reagent.

-

Read Signal: Immediately read the luminescence signal using a luminometer. The light output is inversely proportional to the PDE activity.

-

Data Analysis: Calculate the PDE activity and the percentage of inhibition by the test compound.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: this compound's primary signaling pathway.

Caption: General workflow for in vitro PDE activity assays.

Conclusion

References

In Silico Modeling of Hexoprenaline-Receptor Interactions: A Technical Guide

Executive Summary

Hexoprenaline is a selective beta-2 adrenergic receptor (β2AR) agonist utilized clinically for its bronchodilatory and tocolytic properties.[1] A comprehensive understanding of the molecular interactions between this compound and the β2AR is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles. In silico modeling techniques, including homology modeling, molecular docking, and molecular dynamics simulations, provide a powerful framework for elucidating these interactions at an atomic level. This technical guide offers an in-depth overview of the computational methodologies employed to model this compound-receptor binding, supported by experimental validation techniques and quantitative binding data. This document is intended for researchers, scientists, and drug development professionals engaged in the study of G-protein coupled receptors (GPCRs) and computational drug discovery.

This compound and the Beta-2 Adrenergic Receptor

This compound exerts its therapeutic effects by selectively binding to and activating the β2AR, a member of the GPCR superfamily.[1] This activation triggers a cascade of intracellular events, primarily through the canonical Gs protein signaling pathway.

Mechanism of Action

Upon agonist binding, the β2AR undergoes a conformational change that facilitates its coupling to the heterotrimeric Gs protein. This leads to the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the Gβγ dimer. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to smooth muscle relaxation in the bronchi and uterus.[1][2]

Signaling Pathways

The primary signaling pathway for this compound-activated β2AR is the Gs-adenylyl cyclase-cAMP-PKA cascade. However, it is noteworthy that β2ARs can also couple to other signaling pathways, including a non-canonical pathway involving Gi proteins and β-arrestin, which can mediate distinct cellular responses.

References

The Relaxant Effects of Hexoprenaline on Non-Uterine Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexoprenaline, a selective β2-adrenergic receptor agonist, is well-documented for its clinical efficacy as a bronchodilator in the management of asthma and as a tocolytic agent to prevent premature labor through its relaxant effects on uterine smooth muscle.[1][2][3] However, the pharmacological actions of this compound extend to various non-uterine smooth muscle tissues. This technical guide provides an in-depth exploration of the discovery and characterization of this compound's effects on these tissues, with a focus on bronchial, vascular, and gastrointestinal smooth muscle. Detailed experimental protocols, quantitative data from key studies, and visualizations of the underlying signaling pathways are presented to offer a comprehensive resource for researchers and professionals in drug development.

Introduction

This compound is a sympathomimetic amine that exhibits a high degree of selectivity for β2-adrenergic receptors.[3] Its primary mechanism of action involves the stimulation of these receptors, which are predominantly located on the smooth muscle cells of the bronchi and uterus.[3] This interaction initiates a G-protein-coupled receptor signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and the subsequent activation of protein kinase A (PKA). This cascade ultimately results in the relaxation of smooth muscle tissue. While its therapeutic applications in asthma and premature labor are well-established, the broader pharmacological profile of this compound on other smooth muscle types is of significant interest for understanding its full therapeutic potential and side-effect profile.

Effects on Bronchial Smooth Muscle

The bronchodilatory effect of this compound is a cornerstone of its therapeutic use in respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). This action is mediated by the relaxation of the smooth muscle surrounding the airways, leading to an increase in airway diameter and improved airflow.

Quantitative Data: Potency in Bronchial Tissue

In a key in vitro study by O'Donnell and Wanstall (1975), the potency of this compound was compared to the non-selective β-agonist Isoprenaline in isolated guinea-pig trachea, a standard model for bronchial smooth muscle. The results demonstrated this compound's high potency and selectivity for β2-receptors in this tissue.

| Agonist | Tissue | Relative Potency (Isoprenaline = 100) | Receptor Type |

| This compound | Guinea-Pig Trachea | 219 | β2 |

| Isoprenaline | Guinea-Pig Trachea | 100 | β1/β2 |

Table 1: Relative potency of this compound and Isoprenaline on isolated guinea-pig tracheal smooth muscle. Data from O'Donnell & Wanstall, 1975.

Experimental Protocol: Isolated Guinea-Pig Tracheal Chain Assay

The following protocol is a representative methodology for assessing the relaxant effects of β-agonists on airway smooth muscle, based on standard organ bath techniques.

-

Tissue Preparation: Male Hartley guinea pigs (250-700 g) are euthanized by a humane method. The trachea is carefully dissected, cleaned of adhering connective tissue, and cut into rings of 4-5 mm in length. These rings can be sutured together to form a tracheal chain.

-

Mounting: The tracheal preparation is mounted in a 10 mL organ bath containing a physiological salt solution (e.g., Krebs-Henseleit or Tyrode's solution) maintained at 37°C and continuously aerated with a gas mixture of 95% O2 and 5% CO2 to maintain a physiological pH.

-

Tension Application and Equilibration: The tissue is placed under an initial resting tension of approximately 1g and allowed to equilibrate for at least 60 minutes, with the physiological solution being replaced every 15 minutes.

-

Pre-contraction: To induce a stable contractile tone, a contracting agent such as histamine (1x10⁻⁵ M) or methacholine is added to the organ bath.

-

Drug Administration: Once a stable contraction plateau is achieved, cumulative concentrations of this compound or a reference agonist like Isoprenaline are added to the bath.

-

Data Acquisition: The relaxation of the tracheal muscle is measured isometrically using a force-displacement transducer connected to a recording system. The relaxant response is typically expressed as a percentage of the maximum relaxation induced by a high concentration of Isoprenaline.

-

Data Analysis: Concentration-response curves are plotted, and the pD2 value (negative logarithm of the molar concentration that produces 50% of the maximum response) is calculated to determine the potency of the agonist.

Effects on Vascular Smooth Muscle

This compound's β2-agonist activity also leads to vasodilation by relaxing the smooth muscle in the walls of blood vessels. This effect is particularly noted in the hind limb blood vessels of guinea pigs.

Quantitative Data: Potency in Vascular Tissue

The study by O'Donnell and Wanstall (1975) also investigated the vasodilator potency of this compound in the perfused hind limb of the guinea pig.

| Agonist | Tissue | Relative Potency (Isoprenaline = 100) | Receptor Type |

| This compound | Guinea-Pig Hind Limb Blood Vessels | 110 | β2 |

| Isoprenaline | Guinea-Pig Hind Limb Blood Vessels | 100 | β1/β2 |

Table 2: Relative potency of this compound and Isoprenaline on guinea-pig hind limb blood vessels. Data from O'Donnell & Wanstall, 1975.

Experimental Protocol: Perfused Hind Limb Vasodilation Assay

The following protocol describes a general method for assessing vasodilation in a perfused hind limb preparation.

-

Animal Preparation: A guinea pig is anesthetized, and the femoral artery and vein of one hind limb are cannulated.

-

Perfusion Setup: The cannulated femoral artery is connected to a perfusion system that delivers a physiological salt solution at a constant flow rate. The perfusion pressure is continuously monitored with a pressure transducer.

-

Induction of Vasoconstriction: A vasoconstrictor agent is added to the perfusate to induce a stable, elevated perfusion pressure.

-

Drug Administration: this compound or a reference vasodilator is infused into the arterial cannula at increasing concentrations.

-

Data Acquisition: Vasodilation is measured as a decrease in perfusion pressure. The results are typically expressed as a percentage of the maximum reduction in pressure achieved.

-

Data Analysis: Dose-response curves are constructed to determine the potency of the vasodilator.

Effects on Gastrointestinal Smooth Muscle

The influence of this compound on the smooth muscle of the gastrointestinal (GI) tract is more complex due to the presence of different adrenergic receptor subtypes that can mediate both contraction and relaxation. However, studies on the isolated guinea-pig ileum have helped to delineate its effects.

Quantitative Data: Potency in Intestinal Tissue

In the guinea-pig ileum, which is classified as containing predominantly β1-adrenoceptors, this compound showed significantly lower potency compared to its effects on β2-receptor-rich tissues.

| Agonist | Tissue | Relative Potency (Isoprenaline = 100) | Receptor Type |

| This compound | Guinea-Pig Ileum | 1.0 | β1 |

| Isoprenaline | Guinea-Pig Ileum | 100 | β1/β2 |

Table 3: Relative potency of this compound and Isoprenaline on isolated guinea-pig ileum. Data from O'Donnell & Wanstall, 1975.

Experimental Protocol: Isolated Guinea-Pig Ileum Motility Assay

The following is a representative protocol for studying the effects of drugs on the contractility of isolated intestinal smooth muscle.

-

Tissue Preparation: A guinea pig is humanely euthanized, and a segment of the ileum is removed and placed in a physiological salt solution (e.g., Tyrode's solution). The mesentery is trimmed, and the luminal contents are gently flushed out.

-

Mounting: A 2-3 cm segment of the ileum is suspended in an organ bath containing the physiological solution, maintained at 32-33°C, and aerated with oxygen.

-

Tension Application and Equilibration: A resting tension of approximately 0.5g is applied, and the tissue is allowed to equilibrate for at least 30 minutes.

-

Induction of Contraction (if necessary): While the guinea pig ileum can exhibit spontaneous contractions, a contractile agent like acetylcholine or histamine can be used to induce a stable contraction for studying relaxation.

-

Drug Administration: Cumulative concentrations of this compound or other test substances are added to the organ bath.

-

Data Acquisition: Changes in the frequency and amplitude of contractions are recorded isometrically.

-

Data Analysis: The effects of the drug on smooth muscle motility are quantified and compared to control conditions.

Signaling Pathways and Visualizations

The relaxant effects of this compound on non-uterine smooth muscle are primarily mediated through the β2-adrenergic receptor signaling pathway.